PIKfyve Kinase Inhibition: Triazolo[1,5-a]pyrimidine Core with 7-(Pyridin-4-yl)oxy Motif
Compounds of the triazolo[1,5-a]pyrimidine class are claimed as PIKfyve kinase inhibitors, with the 7-(pyridin-4-yl)oxy substitution pattern explicitly encompassed in the Markush structure [1]. While IC50 data for the exact compound 921627-82-9 is not publicly disclosed, the patent structure-activity relationship (SAR) indicates that 7-aryloxy groups, particularly pyridin-4-yloxy, confer enhanced binding to the PIKfyve active site compared to 7-alkoxy or 7-amino analogs. This provides a route-selectable advantage over generic triazolo[1,5-a]pyrimidine cores lacking the pyridyl ether.
| Evidence Dimension | PIKfyve kinase inhibitory activity (structural scope vs. core scaffold) |
|---|---|
| Target Compound Data | Structural match to Markush Formula I (R1 = pyridinyl; R3 = phenyl) in patent US 20240294536 |
| Comparator Or Baseline | Triazolo[1,5-a]pyrimidine core without 7-(pyridin-4-yl)oxy substitution (e.g., 7-methoxy or 7-amino derivatives) |
| Quantified Difference | Inclusion in patent claims vs. exclusion for non-aryloxy analogs; explicit preference for pyridinyloxy in R1 position for PIKfyve activity |
| Conditions | Patent SAR analysis; biochemical kinase assay (PIKfyve) |
Why This Matters
Procurement for PIKfyve-targeted programs should prioritize 7-aryloxy derivatives over simpler 7-alkoxy analogs, as patent SAR explicitly links this substitution to kinase engagement.
- [1] Fused triazolo-pyrimidine compounds having useful pharmaceutical application. US Patent 20240294536. Published 2024-04-17. (PIKfyve kinase inhibitors). View Source
